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Parylene D

Thermal stability Conformal coating Service temperature

Automotive and power electronics engineers face coating degradation above 90°C with Parylene C, while Parylene HT remains cost-prohibitive. Parylene D (CAS 30501-29-2) is the validated solution. • Continuous use to 120°C, 10-year lifetime at 100°C in air. • Surface resistivity 1.0×10¹⁶ Ω (100× higher than Parylene C) for low-leakage sensors. • Dielectrically stable after 300°C thermal curing - ideal for IGBT/SiC modules. Available for R&D and production volumes. Technical data sheet provided.

Molecular Formula C16H12Cl4
Molecular Weight 346.1 g/mol
CAS No. 30501-29-2
Cat. No. B3258493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameParylene D
CAS30501-29-2
Molecular FormulaC16H12Cl4
Molecular Weight346.1 g/mol
Structural Identifiers
SMILESC1CC2=C(C(=C(CCC3=C(C(=C1C=C3)Cl)Cl)C=C2)Cl)Cl
InChIInChI=1S/C16H12Cl4/c17-13-9-1-2-10(14(13)18)7-8-12-4-3-11(6-5-9)15(19)16(12)20/h1-4H,5-8H2
InChIKeyQYFSCKPZVYAASR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Parylene D Thermal & Dielectric Baseline


Parylene D (CAS 30501-29-2) is a dichloro-substituted poly(para-xylylene) polymer applied via chemical vapor deposition (CVD) to form ultra-thin, pinhole-free conformal coatings [1]. It belongs to the Parylene family, which includes the unsubstituted Parylene N, the monochloro-substituted Parylene C, and the fluorinated Parylene HT [2]. The substitution of two chlorine atoms on the aromatic ring confers enhanced thermal stability and distinctive dielectric behavior relative to its closest in-class analogs, making Parylene D a targeted candidate for applications where Parylene C exhibits insufficient high-temperature endurance or where Parylene HT is cost-prohibitive [3].

Thermal Class Continuous use above 100°C in oxidative environments
Dielectric Position Intermediate dielectric constant between Parylene N and C
Workflow Fit CVD conformal coating for high-reliability electronics

Parylene D vs. C & N: Substitution Barriers


Generic substitution among Parylene variants is precluded by divergent thermal stability, dielectric behavior, and barrier properties arising from differences in aromatic ring substitution [1]. Parylene D incorporates two chlorine atoms per repeat unit, whereas Parylene C contains one and Parylene N contains none. This structural distinction yields a higher continuous use temperature (100–120°C for Parylene D versus ~90°C for Parylene N) and a dielectric response that transitions from nonpolar to polar character across the operating temperature range—a characteristic absent in both N and C [2]. Consequently, a coating selected for thermal endurance above 100°C in oxygen-containing environments or for applications requiring intermediate dielectric behavior between N and C cannot be fulfilled by Parylene C without risking premature coating degradation or electrical failure .

Thermal endurance mismatch
Parylene C may degrade above ~90°C; Parylene D is rated for continuous service exceeding 100°C.
Dielectric behavior divergence
Substituting C or N alters εr and temperature-dependent response; intermediate εr of D is not replicated.
Barrier profile differs
Parylene D has higher gas permeability than C but lower than N; moisture barrier is comparable to C.

Parylene D Performance vs. C, N, HT


Thermal Endurance vs. C and N

Parylene D demonstrates superior thermal endurance compared to Parylene C and N. Vendor technical data indicate a continuous service temperature of 120°C for Parylene D, compared to 110°C for Parylene C and 90°C for Parylene N . This 10°C and 30°C advantage, respectively, is corroborated by lifetime studies showing that Parylene D maintains mechanical integrity for 10 years at 100°C in air, whereas Parylene C and N achieve equivalent lifetimes only at 80°C and 60°C, respectively .

Thermal Endurance
Head-to-head
120°C continuous (D) vs 110°C (C) vs 90°C (N); 10-year lifetime at 100°C vs 80°C vs 60°C
Supports high-temperature coating selection above 100°C.
Vendor-specified continuous service temperatures; lifetime based on tensile strength retention.
Thermal stability Conformal coating Service temperature

Dielectric Constant vs. C and N

The dielectric constant (εr) of Parylene D at 1 MHz is 2.80, which is lower than Parylene C (2.95) but higher than Parylene N (2.65) [1]. This intermediate value positions Parylene D as a compromise between the higher dielectric constant (and thus higher capacitive loading) of Parylene C and the lower dielectric constant of Parylene N. Moreover, research indicates that Parylene D exhibits a temperature-dependent dielectric response: it behaves as a nonpolar material at very low temperatures (like Parylene N) and as a polar material at high temperatures (like Parylene C), a dual behavior not observed in either comparator [2].

Dielectric Constant (1 MHz)
Head-to-head
D: 2.80, C: 2.95, N: 2.65, HT: 2.17
Intermediate εr for RF and high-frequency packaging.
ASTM D150, 1 mil film, 23°C, 50% RH.
Dielectric constant Conformal coating Electrical insulation

Tensile Yield Strength vs. C and N

Parylene D demonstrates higher yield strength (62.1 MPa) and ultimate tensile strength (75.8 MPa) compared to Parylene C (yield: 55 MPa; ultimate: 70 MPa) and Parylene N (yield: 42 MPa; ultimate: 45 MPa) [1]. This represents a 13% increase in yield strength over Parylene C and a 48% increase over Parylene N. However, Parylene D exhibits significantly lower elongation at break (<200%) compared to Parylene C (200%) and Parylene N (20–250%), indicating a trade-off between strength and ductility [2].

Tensile Yield Strength
Head-to-head
62.1 MPa (D) vs 55 MPa (C) vs 42 MPa (N)
Higher yield strength supports mechanical stress protection.
ASTM D882, 10% strain rate, 1 mil film.
Mechanical properties Tensile strength Conformal coating

Gas Permeability vs. C and N

Parylene D exhibits oxygen permeability of 12.6 cc·mm/(m²·day·atm) and nitrogen permeability of 1.8 cc·mm/(m²·day·atm) at 25°C [1]. This is higher than Parylene C (O₂: 2.8; N₂: 0.4) but substantially lower than Parylene N (O₂: 15.4; N₂: 3.0). Water vapor transmission rate (WVTR) for Parylene D is 0.09 g·mm/(m²·day) at 37°C, 90% RH, which is comparable to Parylene C (0.08) and superior to Parylene N (0.59) [2]. The dielectric properties of Parylene D were found to be inserted between those of Parylene N and Parylene C, making it a candidate to replace either for specific applications [3].

Gas Permeability
Head-to-head
O₂: 12.6 (D) vs 2.8 (C) vs 15.4 (N) cc·mm/(m²·day·atm)
Balanced barrier between Parylene N and C for gas protection.
25°C, ASTM D1434, 1 mil film.
Barrier properties Gas permeability Moisture barrier

Surface Resistivity vs. Parylene C

Parylene D exhibits a surface resistivity of 1.0 × 10¹⁶ Ω, which is two orders of magnitude higher than Parylene C (1.0 × 10¹⁴ Ω) and three orders of magnitude higher than Parylene N (1.0 × 10¹³ Ω) [1]. This enhanced surface insulation property is particularly valuable for high-impedance circuits and sensor applications where leakage currents must be minimized. The volume resistivity of Parylene D (1.2 × 10¹⁷ Ω·cm) is also higher than Parylene C (8.8 × 10¹⁶ Ω·cm) and comparable to Parylene N (1.4 × 10¹⁷ Ω·cm) [2].

Surface Resistivity
Head-to-head
1.0×10¹⁶ Ω (D) vs 1.0×10¹⁴ Ω (C)
100× higher surface insulation for low-leakage circuits.
ASTM D257, 23°C, 50% RH, 1 mil film.
Surface resistivity Electrical insulation Conformal coating

Crystallization Stability vs. Parylene N

A study investigating the impact of 300°C thermal curing on dielectric properties revealed that Parylene N exhibits a strong change in permittivity and loss factor following crystallization, whereas Parylene D remains unaffected under identical treatment [1]. Specifically, the dielectric response of Parylene D shows no significant alteration after exposure to 300°C, maintaining its insulating properties. This stability is attributed to the higher crystallinity and structural rigidity conferred by the dichloro-substitution [2].

Dielectric Stability @300°C
Head-to-head
D remains stable; N shows significant permittivity change
Stable dielectric behavior after high-temperature processing steps.
Dielectric spectroscopy study, -150°C to 300°C.
Crystallization Dielectric stability Power electronics

Parylene D Key Application Scenarios


Automotive Under-Hood & High-Temperature Sensors

Parylene D is the preferred conformal coating for automotive engine control units (ECUs), transmission sensors, and exhaust gas sensors that experience continuous operating temperatures up to 120°C with intermittent excursions higher. Evidence shows Parylene D maintains a 10-year lifetime at 100°C in air, whereas Parylene C degrades to the same extent at 80°C . The higher tensile yield strength (62.1 MPa vs. 55 MPa for Parylene C) also provides enhanced mechanical protection against vibration-induced coating fracture [1].

High-Impedance Analog & MEMS Sensor Packaging

For MEMS accelerometers, gyroscopes, and high-impedance analog front-ends, Parylene D's surface resistivity of 1.0 × 10¹⁶ Ω—two orders of magnitude higher than Parylene C—minimizes surface leakage currents that would otherwise corrupt low-level signal measurements . This makes Parylene D particularly valuable for precision instrumentation, medical implant sensors, and aerospace guidance systems where signal integrity is paramount.

Power Electronics in High-Temperature Processing

Parylene D is uniquely suited for insulating power semiconductor modules (IGBTs, MOSFETs, SiC devices) that undergo soldering or wire bonding at elevated temperatures. Research demonstrates that unlike Parylene N, which exhibits significant dielectric permittivity changes after 300°C thermal curing, Parylene D remains dielectrically stable . This ensures consistent insulation performance and predictable parasitic capacitance in high-voltage, high-frequency power conversion applications.

Aerospace Avionics: Thermal & Barrier Balance

In aerospace avionics where weight and reliability are critical, Parylene D offers a middle-ground solution between the excellent barrier properties of Parylene C and the high-temperature capability of Parylene HT (which is more costly and less widely available). With an oxygen permeability of 12.6 cc·mm/(m²·day·atm) and continuous service at 120°C, Parylene D provides adequate moisture and gas protection for flight control computers, radar modules, and cabin pressure sensors while tolerating the thermal fluctuations encountered during flight operations .

Application
Selection Property
Validation Focus
High-temperature engine sensor coating
Thermal endurance and mechanical yield strength
Lifetime qualification in target temperature and vibration profile
MEMS and high-impedance sensor packaging
High surface resistivity
Surface leakage current measurement and long-term insulation stability
Power semiconductor module insulation
Dielectric stability under thermal curing
Capacitance and loss factor before/after soldering thermal profile
Aerospace avionics conformal coating
Balanced thermal and gas barrier performance
Combined temperature cycling and moisture resistance testing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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